N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide
Descripción
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-10-12-17(13-11-16)30(27,28)15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQGKLNZXHRURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Strategies for Benzothiazole Core Formation
The benzo[d]thiazole moiety is synthesized via condensation of o-aminothiophenol with aldehydes or ketones. Three principal methodologies dominate contemporary practice:
Acid-Catalyzed Cyclization
o-Aminothiophenol reacts with benzaldehyde derivatives in ethanol under HCl/H₂O₂ catalysis (6:3 ratio) at room temperature, achieving cyclization within 45–60 minutes. This method offers rapid product isolation, with yields of 85–92%. Mechanistic studies indicate that H₂O₂ oxidizes intermediate thioethers to sulfones, driving cyclization.
Polymer-Supported Iodoacetate Catalysis
A polyvinylpyrrolidone-iodine complex in dichloromethane (DCM) accelerates benzothiazole formation at room temperature within 5–10 minutes. The catalyst is recyclable for up to five cycles without significant activity loss, making it ideal for industrial-scale production. Yields reach 93–95%.
Functionalization of the Phenyl Substituent
The 2-(benzo[d]thiazol-2-yl)phenyl intermediate undergoes nitration or bromination to introduce electrophilic sites. Subsequent reduction or coupling reactions attach the propanamide-tosyl group:
Electrophilic Aromatic Substitution
Nitration with fuming HNO₃ at 0°C introduces a nitro group para to the benzothiazole, followed by hydrogenation (H₂/Pd-C) to an amine. This amine serves as the nucleophile for acylation.
Purification and Analytical Validation
Recrystallization
Crude product is recrystallized from DMF/water (1:3), yielding colorless crystals with >99% purity (HPLC). Solvent polarity critically affects crystal morphology and yield.
Chromatographic Techniques
Flash chromatography (silica gel, ethyl acetate/hexane 1:2) resolves byproducts, though it is less efficient than recrystallization for large-scale batches.
Spectroscopic Confirmation
Table 1: Key Spectroscopic Data
| Technique | Observations | Source |
|---|---|---|
| ¹H NMR | δ 7.2–8.3 ppm (aromatic H), δ 2.4 ppm (tosyl -CH₃), δ 3.1 ppm (-CH₂-SO₂-) | |
| ¹³C NMR | δ 155–160 ppm (C=N of benzothiazole), δ 128–132 ppm (SO₂-C) | |
| IR | 1680–1700 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (S=O asymmetric) | |
| HRMS | [M+H]⁺: 459.0834 (calculated), 459.0830 ± 3 ppm (observed) |
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Catalyst | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | None | 2 h | 82–85 | 95 |
| EDC/DMAP Coupling | EDC/DMAP | 12 h | 90–94 | 99 |
| Ullmann Coupling | CuI | 24 h | 70–75 | 88 |
The EDC/DMAP method outperforms others in yield and purity but requires costly reagents. Industrial applications favor acid-catalyzed cyclization due to scalability, while research settings prioritize carbodiimide coupling for precision.
Mechanistic Insights and Side Reactions
- Amide Hydrolysis : Prolonged exposure to moisture degrades the tosylpropanamide group, necessitating anhydrous conditions.
- Tautomerization : The benzothiazole NH group may tautomerize under acidic conditions, forming non-reactive species.
- Sulfonation Byproducts : Excess tosyl chloride sulfonates the phenyl ring, requiring stoichiometric control.
Industrial and Environmental Considerations
Análisis De Reacciones Químicas
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. Molecular docking studies have shown that this compound can bind to protein receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides These compounds share similar structural features but may differ in their biological activities and chemical properties. The presence of different substituents on the benzothiazole ring can significantly influence their reactivity and efficacy .
Actividad Biológica
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Enzymes
The primary molecular target of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid into various bioactive lipids, including prostaglandins and thromboxanes, which are involved in inflammatory processes.
Mode of Action
This compound inhibits the activity of COX enzymes, leading to a reduction in the production of inflammatory mediators such as prostaglandins (PGE2) and thromboxane. This inhibition is significant as it can result in decreased inflammation and pain, making it a potential candidate for anti-inflammatory therapies.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing prostaglandin synthesis. |
| Antimicrobial Potential | Preliminary studies suggest activity against certain bacterial strains. |
| Anticancer Properties | Investigated for potential effects on cancer cell proliferation and apoptosis. |
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide significantly reduced PGE2 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : A study exploring various benzothiazole derivatives found that compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide exhibited antimicrobial properties against Gram-positive bacteria, suggesting potential applications in treating infections.
- Cancer Research : Preliminary investigations into the anticancer properties revealed that this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis through COX inhibition pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide, and how are intermediates validated?
- Answer : The compound is synthesized via coupling reactions between benzo[d]thiazol-2-amine derivatives and activated tosylpropanoyl intermediates. Key steps include:
- Acylation : Reacting 2-aminobenzothiazole with 3-tosylpropanoyl chloride under basic conditions (e.g., triethylamine in DMF at 80°C) .
- Purification : Recrystallization from DMF/water mixtures (1:3 ratio) yields >95% purity.
- Validation : Elemental analysis (C, H, N, S within ±0.4% of theoretical values) and spectroscopic confirmation (¹H NMR: aromatic protons at δ 7.2–8.3 ppm, tosyl methyl at δ 2.4 ppm; IR: C=O stretch at 1680–1700 cm⁻¹) .
Q. What spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Answer :
- ¹³C NMR : Key signals include the benzothiazole C2 (δ 155–160 ppm) and tosyl sulfone (δ 128–132 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₃H₁₉N₂O₃S₂: 459.0834; observed: 459.0830 ± 3 ppm) .
- HPLC : Purity assessment using C18 columns (MeCN/H₂O gradient, retention time 12.3 min) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) optimize the compound’s interaction with biological targets like RIPK3 or COX enzymes?
- Answer :
- DFT Parameters : Use B3LYP/6-31G(d,p) basis sets to calculate HOMO-LUMO gaps (ΔE = 4.1–4.5 eV) and electrostatic potential maps, identifying nucleophilic sites (e.g., benzothiazole N-atom) .
- Docking Studies : AutoDock Vina simulations against RIPK3 (PDB: 4NEU) reveal hydrogen bonds between the tosyl group and Lys50/Arg99 (binding energy: −9.2 kcal/mol) .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability) across studies?
- Answer :
- Assay Standardization : Use consistent cell lines (e.g., HT-29 for necroptosis studies) with TNF-α/zVAD-fmk induction .
- Dose-Response Validation : Perform 8-point dose curves (0.1–100 μM) in triplicate to calculate IC₅₀ values (reported range: 1.5–3.2 μM for RIPK3 inhibition) .
- Metabolic Stability Testing : Incubate with liver microsomes (t₁/₂ > 45 min indicates low CYP450 susceptibility) .
Q. How do structural modifications at the benzothiazole or tosyl groups influence pharmacological properties?
- Answer :
- Benzothiazole Substitution : Electron-withdrawing groups (e.g., -CF₃) at position 6 increase COX-2 selectivity (SI = IC₅₀ COX-1/IC₅₀ COX-2 > 100) .
- Tosyl Modifications : Replacing the methyl group with -NH₂ improves solubility (logP reduction from 3.1 to 1.8) but reduces RIPK3 binding affinity (IC₅₀ increases from 1.7 μM to 8.3 μM) .
Q. What methodologies validate anti-inflammatory mechanisms involving COX-1/2 inhibition?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
